1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone]
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Overview
Description
1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] typically involves the reaction of 3,4-dimethylphenylhydrazine with 1,3-diphenylpropane-1,3-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Dimethylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 3-[2-(3,4-Dimethylphenyl)hydrazinylidene]pentane-2,4-dione
- (2Z)-2-cyano-2-[2-(3,4-dimethylphenyl)hydrazinylidene]ethanamide
Uniqueness
1,3-diphenylpropane-1,2,3-trione 2-[(3,4-dimethylphenyl)hydrazone] is unique due to its specific structural configuration, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with various substrates makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
328025-84-9 |
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Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4g/mol |
IUPAC Name |
(Z)-2-[(3,4-dimethylphenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C23H20N2O2/c1-16-13-14-20(15-17(16)2)24-25-21(22(26)18-9-5-3-6-10-18)23(27)19-11-7-4-8-12-19/h3-15,26H,1-2H3/b22-21-,25-24? |
InChI Key |
STYCTOVBQPDZBE-AMRVHDQZSA-N |
SMILES |
CC1=C(C=C(C=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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